In Vivo Antitumor Efficacy in L1210 Leukemia Model: Superior Mean Survival Time vs. Capecitabine
In a direct head-to-head in vivo study using the L1210 murine leukemia model, Capecitabine-2',3'-cyclic Carbonate (Compound 5a) demonstrated a statistically significant improvement in mean survival time (MST) compared to the reference drug capecitabine. Following oral administration, the compound achieved an MST of 17.3 days at a dose of 1.5 mmol/kg/day, whereas capecitabine yielded an MST of 12.8 days . This represents a 4.5-day (35%) extension in survival time, indicating a clear efficacy advantage in this preclinical model.
| Evidence Dimension | In vivo antitumor efficacy |
|---|---|
| Target Compound Data | MST = 17.3 days |
| Comparator Or Baseline | Capecitabine: MST = 12.8 days |
| Quantified Difference | +4.5 days (+35%) |
| Conditions | L1210 leukemia cells implanted in BDF-1 male mice; oral (po) administration daily for 2 weeks; dose = 1.5 mmol/kg/day |
Why This Matters
A 35% improvement in mean survival time provides a quantifiable, verifiable reason to select this compound over capecitabine for preclinical oncology studies targeting enhanced therapeutic outcomes.
